3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine
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Overview
Description
3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a triazole ring, and a thioether linkage with a 2-methylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides or phenylboronic acids.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with 2-methylprop-2-enylthiol under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.
Scientific Research Applications
3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole: Lacks the amine group, which may affect its reactivity and applications.
5-Phenyl-1,2,4-triazole-4-ylamine: Lacks the thioether linkage, which may influence its chemical properties and biological activity.
3-(2-Methylprop-2-enylthio)-1,2,4-triazole-4-ylamine:
Uniqueness
3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine is unique due to the combination of its structural features, including the phenyl group, triazole ring, and thioether linkage
Properties
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5-phenyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-9(2)8-17-12-15-14-11(16(12)13)10-6-4-3-5-7-10/h3-7H,1,8,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMOWLRVJCQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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